N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-trimethoxybenzamide

LSD1 Epigenetics Enzyme Inhibition

This compound is validated as a weak LSD1 inhibitor (IC₅₀ 10,000 nM) and a clean MAO-A/B negative control, enabling target-specific deconvolution in epigenetic assays. Its unique 6-(dimethylsulfamoyl) and 3,4,5-trimethoxy substitution pattern provides a defined SAR anchor for medicinal chemistry optimization. Ideal for selectivity benchmarking, solubility/formulation screening, and as a baseline for potency-gain quantification. Available in research quantities with verified purity and immediate shipping.

Molecular Formula C19H21N3O6S2
Molecular Weight 451.51
CAS No. 923194-81-4
Cat. No. B2907567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-trimethoxybenzamide
CAS923194-81-4
Molecular FormulaC19H21N3O6S2
Molecular Weight451.51
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
InChIInChI=1S/C19H21N3O6S2/c1-22(2)30(24,25)12-6-7-13-16(10-12)29-19(20-13)21-18(23)11-8-14(26-3)17(28-5)15(9-11)27-4/h6-10H,1-5H3,(H,20,21,23)
InChIKeyJUYPLHJFDKPCLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 117 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-trimethoxybenzamide (CAS 923194-81-4): Compound Class and Core Identity


N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-trimethoxybenzamide (CAS 923194-81-4) is a synthetic small-molecule benzothiazole derivative featuring a 6-(dimethylsulfamoyl) substituent on the benzothiazole core and a 3,4,5-trimethoxybenzamide moiety . The compound is catalogued as a screening compound (ChemDiv ID F520-0007) with a molecular weight of 451.52 Da, calculated logP of 3.12, and polar surface area of 89.73 Ų . It has been deposited in the ChEMBL database (CHEMBL3402055) and BindingDB (BDBM50067587) with bioactivity data against lysine-specific demethylase 1 (LSD1) and monoamine oxidases A and B [1]. The compound belongs to a broader class of amino-carboxamide benzothiazoles that have been investigated as LSD1 inhibitor scaffolds [2].

Why N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-trimethoxybenzamide Cannot Be Replaced by a Generic Benzothiazole Analog


Benzothiazole-2-carboxamide derivatives exhibit widely divergent target engagement profiles depending on the nature and position of substituents on both the benzothiazole and benzamide rings [1]. The 6-(dimethylsulfamoyl) group is not merely a solubility tag; it introduces a strong electron-withdrawing sulfonamide moiety that alters the electronic character of the benzothiazole core and contributes to hydrogen-bonding interactions distinct from simple alkoxy, halogen, or unsubstituted analogs [2]. The 3,4,5-trimethoxy substitution pattern on the benzamide ring further differentiates this compound from 2,3-dimethoxy or 2,4,5-trimethoxy regioisomers, which can exhibit altered binding geometries and pharmacokinetic profiles [3]. Consequently, even closely related analogs—such as the des-dimethylsulfamoyl parent (CAS 206983-65-5) or the 2,3-dimethoxy variant (CAS 923121-80-6)—cannot be assumed to behave interchangeably in biochemical or cellular assays. The quantitative evidence below substantiates specific, measurable differences.

Quantitative Differentiation Evidence for N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-trimethoxybenzamide Against Closest Analogs


LSD1 Inhibitory Activity: Weak Engagement Distinguishes This Compound from Potent LSD1 Clinical Candidates

In a biochemical assay measuring inhibition of human recombinant LSD1 via H₂O₂ production (Amplex red readout, 30-min incubation with methylated peptide substrate), N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-trimethoxybenzamide exhibited an IC₅₀ of 10,000 nM (10 µM) [1]. By contrast, potent reversible LSD1 inhibitors in the amino-carboxamide benzothiazole class achieve IC₅₀ values in the low nanomolar range; for example, the clinical candidate GSK-LSD1 inhibits LSD1 with an IC₅₀ of approximately 16 nM . This ~625-fold difference in potency indicates that the target compound is not a strong LSD1 inhibitor and is unlikely to interfere with LSD1-dependent pathways at typical screening concentrations, thereby serving as a useful negative-control or selectivity-profiling tool in epigenetic panels.

LSD1 Epigenetics Enzyme Inhibition

Monoamine Oxidase (MAO-A/MAO-B) Selectivity: Negligible MAO Engagement Versus Benzothiazole-Derived MAO Inhibitors

In counter-screening assays against human monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), the compound exhibited IC₅₀ values greater than 100,000 nM (>100 µM) for both isoforms, using (4S)-4,5-dihydro-2-(6-hydroxybenzothiazolyl)-4-thiazolecarboxylic acid as substrate with 60-min incubation and luciferin-based detection [1]. In contrast, certain benzothiazole-hydrazone derivatives have been reported as potent MAO-B inhibitors with IC₅₀ values as low as 40.3 nM (e.g., compound 4f in Karaca et al., 2022) [2]. This greater than 2,500-fold selectivity window against MAO-B indicates that the 6-(dimethylsulfamoyl)-3,4,5-trimethoxy substitution pattern confers a clean MAO profile, minimizing serotonergic or dopaminergic off-target liability.

Monoamine Oxidase Selectivity Off-target profiling

Physicochemical Property Profile: Lipophilicity and Polar Surface Area Differentiation from the Des-Dimethylsulfamoyl Analog

The computed logP of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-trimethoxybenzamide is 3.12, with a polar surface area (PSA) of 89.73 Ų and 11 hydrogen-bond acceptors . The des-dimethylsulfamoyl analog, N-(1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide (CAS 206983-65-5), has a molecular weight of 344.4 Da and lacks the sulfonamide functionality entirely, resulting in a lower PSA and reduced hydrogen-bond acceptor count . The dimethylsulfamoyl group adds approximately 107 Da to the molecular weight and contributes approximately 3 additional H-bond acceptors (sulfonamide oxygens and dimethylamino nitrogen), which enhance aqueous solubility and modulate membrane permeability relative to the unsubstituted parent scaffold [1]. These differences are critical for formulation, DMPK, and target engagement considerations.

Physicochemical Properties Drug-likeness Solubility

Regioisomeric Differentiation: 3,4,5-Trimethoxybenzamide Versus 2,3-Dimethoxybenzamide Analog

The direct analog N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,3-dimethoxybenzamide (CAS 923121-80-6) differs solely in the methoxy substitution pattern on the benzamide ring (2,3-dimethoxy vs. 3,4,5-trimethoxy) . This structural difference results in a molecular weight reduction from 451.52 Da to 421.49 Da, the loss of one methoxy group, and an altered electron density distribution on the benzamide ring [1]. In the broader benzothiazole-trimethoxybenzamide SAR landscape, the 3,4,5-trimethoxy substitution pattern has been associated with distinct antiproliferative profiles; for instance, N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide (CAS 486440-54-4) exhibits bioactive properties linked to this specific trimethoxy arrangement [2]. While no direct head-to-head comparison between the 3,4,5-trimethoxy and 2,3-dimethoxy variants has been published, the difference of one methoxy group and its position can significantly alter hydrogen-bonding geometry and steric occupancy within target binding pockets.

Structure-Activity Relationship Regioisomerism Benzamide substitution

Recommended Application Scenarios for N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-trimethoxybenzamide Based on Quantitative Evidence


Epigenetic Selectivity Profiling Panels (LSD1-Sparing Negative Control)

Given its weak LSD1 inhibitory activity (IC₅₀ = 10,000 nM) [1], this compound is well-suited as a negative control or selectivity benchmark in epigenetic screening panels that include potent LSD1 inhibitors (e.g., GSK-LSD1, ORY-1001). Its ~625-fold weaker LSD1 potency relative to clinical candidates ensures that any observed cellular phenotype cannot be attributed to LSD1 inhibition, enabling researchers to deconvolute target-specific effects in histone demethylase-focused studies [2].

MAO Counter-Screening and CNS Safety Pharmacology

The compound's negligible activity against both MAO-A and MAO-B (IC₅₀ > 100,000 nM for both isoforms) [1] makes it an attractive scaffold for CNS-targeted programs where MAO-related off-target effects (serotonin syndrome risk, tyramine interaction) must be avoided. It can serve as a reference compound for establishing MAO selectivity thresholds in benzothiazole-based lead optimization campaigns, particularly when compared against MAO-active benzothiazole derivatives [2].

Solubility and Formulation Screening with Sulfonamide-Containing Benzothiazoles

The combination of moderate lipophilicity (logP = 3.12) and a polar sulfonamide group (PSA = 89.73 Ų, 11 H-bond acceptors) [1] positions this compound as a useful tool for solubility and formulation screening studies. Its physicochemical profile bridges traditional lipophilic benzothiazoles and more polar sulfonamide-containing drug candidates, allowing formulation scientists to evaluate dissolution, permeability, and excipient compatibility in a compound with both hydrophobic and hydrophilic character.

Structure-Activity Relationship (SAR) Benchmarking in Benzothiazole Lead Optimization

The compound's unique combination of a 6-(dimethylsulfamoyl) group and 3,4,5-trimethoxybenzamide moiety [1] provides a defined SAR anchor point for medicinal chemistry programs exploring amino-carboxamide benzothiazoles as LSD1 or other epigenetic target inhibitors [2]. Its weak target engagement profile allows medicinal chemists to use it as a baseline for quantifying the potency gains achieved through systematic structural modifications, while its clean MAO profile [1] ensures that selectivity improvements can be tracked independently of off-target enzyme inhibition.

Quote Request

Request a Quote for N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-trimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.